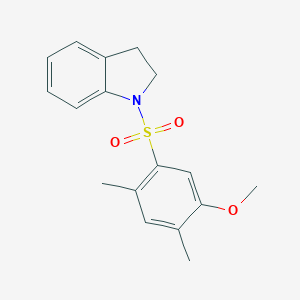![molecular formula C11H11FN2O3S B224865 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields.
Mecanismo De Acción
The mechanism of action of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is not fully understood, but it has been reported to act on various molecular targets, including histone deacetylases (HDACs), protein kinase C (PKC), and cyclooxygenase-2 (COX-2). It has been suggested that the compound's ability to inhibit these targets is responsible for its biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its high potency and specificity for its molecular targets. Additionally, it has been reported to have low toxicity levels, making it a safe compound to use in vitro and in vivo. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. One potential direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research can be conducted to explore its potential as a chemotherapeutic agent for various types of cancer.
Métodos De Síntesis
The synthesis of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole can be achieved through a multistep process involving the reaction of 4-fluoro-3-methoxybenzaldehyde with methylsulfonyl chloride, followed by cyclization with imidazole. This method has been reported in various scientific journals and has been found to produce high yields of the desired compound.
Aplicaciones Científicas De Investigación
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been found to have potential application in various research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, it has been found to have potential as a neuroprotective agent by reducing oxidative stress and inflammation. In cardiovascular research, it has been reported to have vasodilatory effects and can potentially be used as a treatment for hypertension.
Propiedades
Fórmula molecular |
C11H11FN2O3S |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3 |
Clave InChI |
YYFWDPVWQURBOU-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
SMILES canónico |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B224817.png)
![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)





![N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide](/img/structure/B224867.png)